10-Iodopradimicin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Iodopradimicin A is a natural product that has been discovered to have potent antibacterial properties. It was first isolated from a marine bacterium, Actinomadura sp. Strain K10-0216, and has been found to be effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Mécanisme D'action
The mechanism of action of 10-Iodopradimicin A is not fully understood, but it is believed to work by inhibiting bacterial cell wall synthesis. It has been shown to bind to the peptidoglycan layer of the bacterial cell wall, preventing the formation of cross-links between the peptidoglycan strands. This leads to weakened cell walls and ultimately cell death.
Biochemical and Physiological Effects:
10-Iodopradimicin A has been shown to have low toxicity in animal studies, making it a promising candidate for further development as a therapeutic agent. It has been found to have no significant effects on liver and kidney function, and it does not appear to have any adverse effects on blood chemistry or hematological parameters.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 10-Iodopradimicin A in lab experiments is its potent antibacterial activity against a wide range of Gram-positive bacteria. However, its effectiveness against Gram-negative bacteria is limited, which may be a disadvantage in some experiments. Another limitation is the complexity of the synthesis method, which may make it difficult to obtain sufficient quantities of the compound for large-scale experiments.
Orientations Futures
There are several future directions for research on 10-Iodopradimicin A. One area of interest is the development of new synthetic methods to obtain the compound more efficiently. Another area of research is the investigation of the compound's activity against other bacterial pathogens, including Gram-negative bacteria. Additionally, the potential for 10-Iodopradimicin A to be used in combination with other antibiotics for the treatment of bacterial infections should be explored. Finally, further studies are needed to assess the safety and efficacy of 10-Iodopradimicin A in animal models and human clinical trials.
Méthodes De Synthèse
The synthesis of 10-Iodopradimicin A is a complex process that involves several steps. The first step is the isolation of the natural product from the marine bacterium, Actinomadura sp. Strain K10-0216. The isolated compound is then subjected to a series of chemical reactions to introduce the iodine atom at the C-10 position. The final product is purified using chromatographic techniques to obtain pure 10-Iodopradimicin A.
Applications De Recherche Scientifique
10-Iodopradimicin A has been extensively studied for its antibacterial properties. It has been found to be effective against a wide range of Gram-positive bacteria, including 10-Iodopradimicin A. It has also been shown to have activity against some Gram-negative bacteria, although its effectiveness is limited in this regard. 10-Iodopradimicin A has been studied for its potential use in treating bacterial infections, and it has shown promising results in both in vitro and in vivo studies.
Propriétés
Numéro CAS |
153619-28-4 |
---|---|
Nom du produit |
10-Iodopradimicin A |
Formule moléculaire |
C40H43IN2O18 |
Poids moléculaire |
966.7 g/mol |
Nom IUPAC |
(2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-10-iodo-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C40H43IN2O18/c1-10-6-16-21(30(49)19(10)37(54)43-11(2)38(55)56)20-13(7-14-22(31(20)50)27(46)15-8-18(57-5)24(41)32(51)23(15)26(14)45)28(47)35(16)60-40-34(53)36(25(42-4)12(3)59-40)61-39-33(52)29(48)17(44)9-58-39/h6-8,11-12,17,25,28-29,33-36,39-40,42,44,47-53H,9H2,1-5H3,(H,43,54)(H,55,56)/t11-,12-,17-,25+,28+,29+,33-,34-,35+,36+,39+,40+/m1/s1 |
Clé InChI |
NIXPDWBFPTXORB-XWXRGQKZSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)I)OC)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)I)OC)O)O)OC7C(C(C(CO7)O)O)O)NC |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)I)OC)O)O)OC7C(C(C(CO7)O)O)O)NC |
Synonymes |
D-Alanine, N-[[5-[[4,6-dideoxy-4-(methylamino)-3-O-.beta.-D-xylopyrano syl-.beta.-D-galactopyranosyl]oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrah ydroxy-10-iodo-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacen-2-yl]c arbonyl]-, (5S-trans)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.